

A Technical Guide to the Spectroscopic Characterization of 5-(hydroxymethyl)picolinic acid

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)picolinic acid

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-(hydroxymethyl)picolinic acid**, a key heterocyclic compound with applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide elucidates the causal relationships between molecular structure and spectral features, providing a framework for the robust characterization of this and similar molecules. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Structural Significance of 5-(hydroxymethyl)picolinic acid

5-(hydroxymethyl)picolinic acid, with the chemical formula $C_7H_7NO_3$ and a molecular weight of 153.14 g/mol, is a derivative of picolinic acid, a well-known bidentate chelating agent.^{[1][2]} The introduction of a hydroxymethyl group at the 5-position of the pyridine ring introduces an additional functional handle for chemical modification and potential biological interactions. Accurate and unambiguous structural confirmation is paramount for its application in drug design, coordination chemistry, and as a building block in organic synthesis. This guide

provides a detailed walkthrough of the essential spectroscopic techniques required for its definitive characterization.

Molecular Structure:

Caption: Molecular structure of **5-(hydroxymethyl)picolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

Methodology:

- **Solvent Selection:** **5-(hydroxymethyl)picolinic acid** is soluble in polar aprotic solvents. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a suitable choice due to its ability to dissolve the analyte and its distinct solvent signals that do not overlap with key analyte resonances.^[3] The residual proton signal in DMSO- d_6 appears around 2.50 ppm, and the carbon signal is a quintet at 39.52 ppm.^[4]
- **Sample Preparation:**
 - Accurately weigh approximately 5-10 mg of **5-(hydroxymethyl)picolinic acid**.
 - Dissolve the sample in 0.6-0.7 mL of DMSO- d_6 in a clean, dry NMR tube.
 - Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).^[4]
- **Data Acquisition:**

- Acquire ^1H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.
- Acquire ^{13}C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

^1H NMR Spectral Data and Interpretation

While a direct experimental spectrum for the acid is not readily available in the public domain, data for the closely related methyl 5-(hydroxymethyl)picolinate provides valuable insight.^[5]

Based on this and first principles, the expected ^1H NMR spectrum of **5-(hydroxymethyl)picolinic acid** in DMSO-d_6 is as follows:

Table 1: Predicted ^1H NMR Data for **5-(hydroxymethyl)picolinic acid** in DMSO-d_6

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	br s	1H	-COOH
~8.6	d	1H	H-6
~8.0	dd	1H	H-4
~7.8	d	1H	H-3
~5.5	t	1H	-CH ₂ OH
~4.6	d	2H	-CH ₂ OH

Interpretation:

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (~13.0 ppm) due to the acidic nature of the proton and hydrogen bonding with the solvent. This peak's broadness is a characteristic feature.

- Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will exhibit distinct signals due to their different electronic environments.
 - H-6: This proton is adjacent to the electron-withdrawing nitrogen atom and the carboxylic acid group, leading to a significant downfield shift, expected as a doublet.
 - H-4: This proton will appear as a doublet of doublets due to coupling with both H-3 and H-6.
 - H-3: This proton will be a doublet, coupled to H-4.
- Hydroxymethyl Protons (-CH₂OH): The methylene protons (-CH₂) are adjacent to an oxygen atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) will likely appear as a triplet, coupled to the methylene protons. The exact chemical shifts and multiplicities can be influenced by solvent and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for **5-(hydroxymethyl)picolinic acid** in DMSO-d₆

Chemical Shift (δ, ppm)	Assignment
~167	C=O (Carboxylic Acid)
~150	C-2
~148	C-6
~140	C-5
~125	C-3
~122	C-4
~62	-CH ₂ OH

Interpretation:

- **Carbonyl Carbon (C=O):** The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field (~167 ppm).
- **Aromatic Carbons:** The carbon atoms of the pyridine ring will resonate in the aromatic region (120-150 ppm). The carbons attached to the nitrogen (C-2 and C-6) will be the most downfield. The carbon bearing the hydroxymethyl group (C-5) will also be significantly downfield.
- **Hydroxymethyl Carbon (-CH₂OH):** The carbon of the hydroxymethyl group will appear in the aliphatic region but will be shifted downfield (~62 ppm) due to the attached oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

- **Sample Preparation:** For a solid sample like **5-(hydroxymethyl)picolinic acid**, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for **5-(hydroxymethyl)picolinic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Strong, Broad	O-H stretch (Carboxylic Acid)
~3300	Medium, Broad	O-H stretch (Alcohol)
~3100-3000	Medium	C-H stretch (Aromatic)
~1710	Strong, Sharp	C=O stretch (Carboxylic Acid)
~1600, 1470	Medium	C=C and C=N stretch (Pyridine Ring)
~1250	Medium	C-O stretch (Carboxylic Acid/Alcohol)

Interpretation:

- **O-H Stretching:** The most prominent feature will be a very broad absorption in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretching vibration of the alcohol, typically appearing as a broader band around 3300 cm⁻¹.
- **C-H Stretching:** Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
- **C=O Stretching:** A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.
- **Pyridine Ring Vibrations:** The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1470 cm⁻¹ region.
- **C-O Stretching:** C-O stretching vibrations from both the carboxylic acid and the alcohol will be present in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

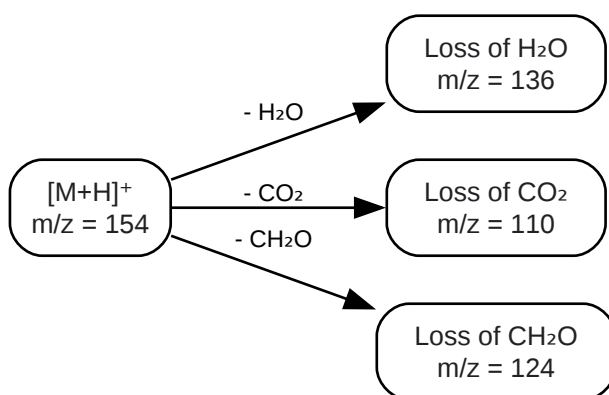
- **Ionization Method:** Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like **5-(hydroxymethyl)picolinic acid**. It typically produces the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The mass spectrum is recorded over a relevant m/z range.

Mass Spectrum Data and Interpretation

Expected Mass Spectrum:

- **Molecular Ion Peak:** In positive ion mode ESI-MS, the base peak or a prominent peak is expected at m/z 154.05, corresponding to the protonated molecule $[C_7H_7NO_3 + H]^+$. In negative ion mode, a peak at m/z 152.03 corresponding to the deprotonated molecule $[C_7H_7NO_3 - H]^-$ would be observed.
- **Fragmentation Pattern:** While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for picolinic acid derivatives involve the loss of small neutral molecules.

Potential Fragmentation Pathways:



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Caption: Plausible fragmentation pathways for protonated **5-(hydroxymethyl)picolinic acid**.

- Loss of Water (H₂O): The presence of both a hydroxyl and a carboxylic acid group makes the loss of a water molecule (18 Da) a likely fragmentation, leading to a peak at m/z 136.
- Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of a CO₂ molecule (44 Da), is a common fragmentation for carboxylic acids, which would result in a fragment at m/z 110.
- Loss of Formaldehyde (CH₂O): The hydroxymethyl group can undergo fragmentation to lose formaldehyde (30 Da), yielding a fragment at m/z 124.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural characterization of **5-(hydroxymethyl)picolinic acid**. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key functional groups: the carboxylic acid, the alcohol, and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation behavior under ionization. This multi-technique approach ensures the unambiguous identification and purity assessment of this important chemical entity, which is a critical step in any research or development endeavor.

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